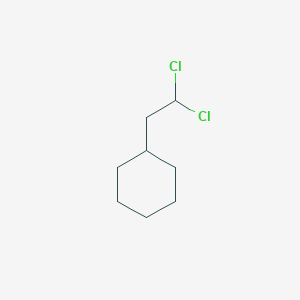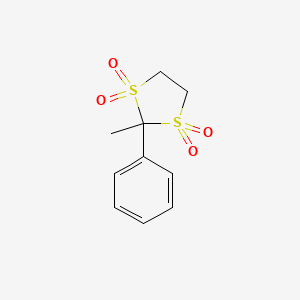
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C10H12S2O4 It is a derivative of 1,3-dithiolane, characterized by the presence of two sulfur atoms and a phenyl group attached to the dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide can be synthesized through the oxidation of 2-Methyl-2-phenyl-1,3-dithiolane. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to 2-Methyl-2-phenyl-1,3-dithiolane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, acetic acid as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-Methyl-2-phenyl-1,3-dithiolane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in electrophilic aromatic substitution reactions, where the phenyl group is replaced by other functional groups. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dithiolane: Similar structure but lacks the methyl group and tetraoxide functionality.
2-Methyl-1,3-dithiolane: Similar structure but lacks the phenyl group and tetraoxide functionality.
1,3-Dithiolane: The parent compound without any substituents.
Uniqueness
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to the presence of both a phenyl group and a tetraoxide functionality. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6331-18-6 |
|---|---|
Molekularformel |
C10H12O4S2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
2-methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C10H12O4S2/c1-10(9-5-3-2-4-6-9)15(11,12)7-8-16(10,13)14/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
WXDKHNWYVYCQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(S(=O)(=O)CCS1(=O)=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


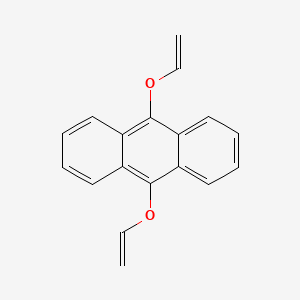
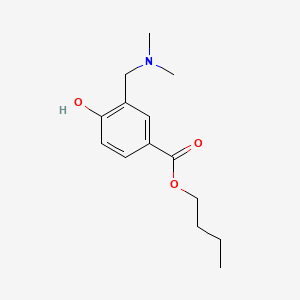

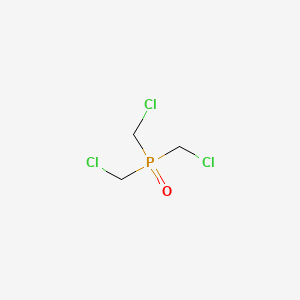

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
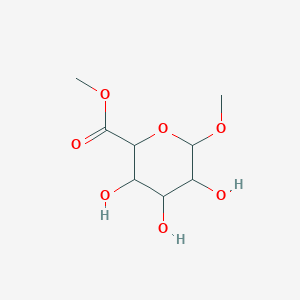
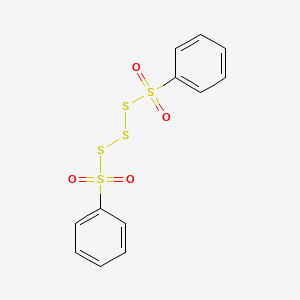
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)

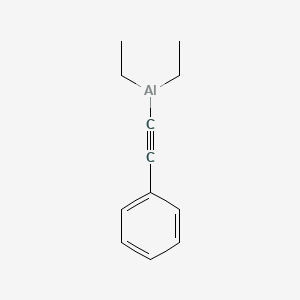
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
